N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a compound belonging to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and biology
Preparation Methods
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can be compared with other similar compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of N’-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide lies in its specific bromine substitution, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C12H9BrN4O2 |
---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4O2/c13-9-3-1-8(2-4-9)7-14-17-12(19)10-5-6-11(18)16-15-10/h1-7H,(H,16,18)(H,17,19)/b14-7+ |
InChI Key |
NFERWXVGOVPUEA-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=O)C=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=O)C=C2)Br |
Origin of Product |
United States |
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